![molecular formula C18H14BrN3S B2682674 2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207024-64-3](/img/structure/B2682674.png)
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile
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Description
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile is a chemical compound with a molecular formula C21H16BrN3S. It is a potential drug candidate that has been studied for its therapeutic properties.
Scientific Research Applications
Electrochemical Studies and Polymer Synthesis
Research has explored the electrochemical copolymerization of monomers like benzimidazole derivatives for creating materials with unique optical and electrochromic properties. Such studies are foundational for developing advanced materials for electronic and photonic applications (Soylemez et al., 2015).
Nucleophilic Substitution Reactions
Investigations into the kinetics of nucleophilic substitution reactions involving thiophenyl compounds in acetonitrile provide insights into reaction mechanisms and the influence of nucleophile basicity on reaction rates. This knowledge is critical for designing synthetic pathways in organic chemistry (Koh et al., 1999).
Cyanation and Bromination Reactions
Studies on the reactivity of imidazoles with cyanogen bromide in acetonitrile have clarified the conditions under which imidazoles undergo cyanation versus bromination, contributing to the field of heterocyclic chemistry and offering pathways for synthesizing imidazole derivatives with potential biological activity (Mccallum et al., 1999).
Fluorimetric Chemosensors for Ion Recognition
Research on fluorescent imidazolyl-phenylalanines and their ability to act as chemosensors for ions like Cu2+ and Fe3+ highlights the potential for using structurally similar compounds in the development of new sensory materials for environmental and biological monitoring (Esteves et al., 2016).
Electrosynthesis in Organic Chemistry
Electrogenerated bases have been utilized in the synthesis of imidazolidinones, demonstrating the utility of electrochemical methods in organic synthesis, particularly for compounds with potential pharmacological applications (Sbei et al., 2015).
properties
IUPAC Name |
2-[5-(4-bromophenyl)-1-(2-methylphenyl)imidazol-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3S/c1-13-4-2-3-5-16(13)22-17(12-21-18(22)23-11-10-20)14-6-8-15(19)9-7-14/h2-9,12H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVFPUABJVKOKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(4-bromophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetonitrile |
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